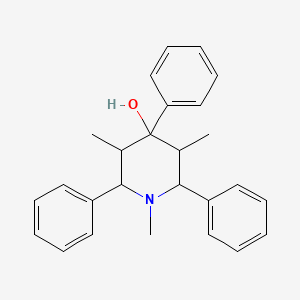
1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol is a complex organic compound characterized by its unique structure, which includes three methyl groups and three phenyl groups attached to a piperidin-4-ol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol typically involves the reaction of 1,3,5-trimethylbenzene with phenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by a series of purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The use of solid acid catalysts, such as SO42-/MxOy-R2O3, has been reported to be effective in facilitating the alkylation reactions required for the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,5-Trimethylpiperidin-4-ol: Known for its antimicrobial activity.
2,4,6-Trimethylphenol: Used in the synthesis of antioxidants and other specialty chemicals.
Uniqueness
1,3,5-Trimethyl-2,4,6-triphenylpiperidin-4-ol is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
19111-95-6 |
|---|---|
Molekularformel |
C26H29NO |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2,4,6-triphenylpiperidin-4-ol |
InChI |
InChI=1S/C26H29NO/c1-19-24(21-13-7-4-8-14-21)27(3)25(22-15-9-5-10-16-22)20(2)26(19,28)23-17-11-6-12-18-23/h4-20,24-25,28H,1-3H3 |
InChI-Schlüssel |
HEXUVKQFPIUPML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(N(C(C(C1(C2=CC=CC=C2)O)C)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


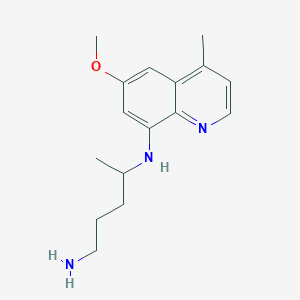
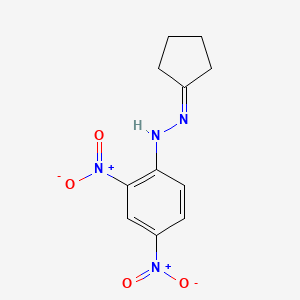
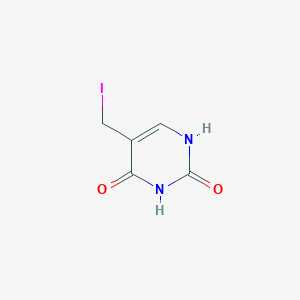
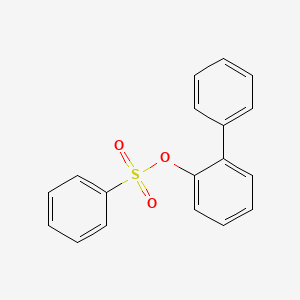
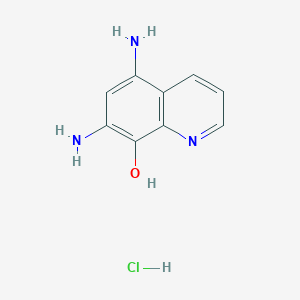
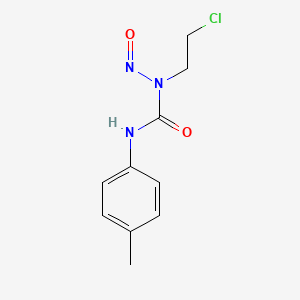
![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)
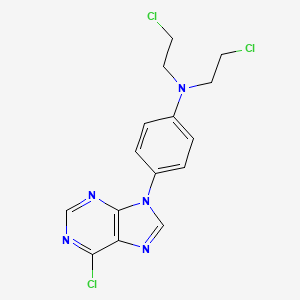
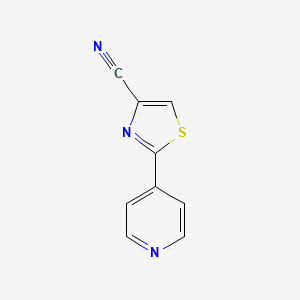

![7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl-](/img/structure/B13997462.png)

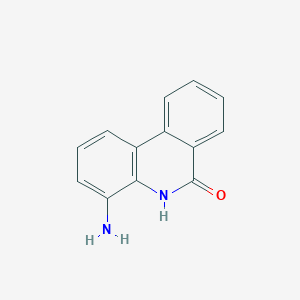
![Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B13997486.png)
